molecular formula C17H14Cl2N4O4S B15103974 [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dichlorophenyl)methanone

[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dichlorophenyl)methanone

Cat. No.: B15103974
M. Wt: 441.3 g/mol
InChI Key: FZRRAQBPMPYCAS-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxadiazole ring, a sulfonyl group, a piperazine ring, and a dichlorophenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonyl group is then introduced via sulfonation reactions, followed by the attachment of the piperazine ring through nucleophilic substitution. The final step involves the incorporation of the dichlorophenyl group using Friedel-Crafts acylation or similar methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoxadiazole or dichlorophenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the benzoxadiazole moiety. It can be used to label biomolecules and track their interactions in living cells, providing valuable insights into cellular processes.

Medicine

In medicine, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxadiazole moiety can act as a fluorescent probe, allowing researchers to study the compound’s binding affinity and specificity. Additionally, the sulfonyl group may participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: Unique due to its combination of benzoxadiazole, sulfonyl, piperazine, and dichlorophenyl groups.

    4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: Similar structure but with a single chlorine atom, affecting its chemical and biological properties.

    4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: Similar structure but with different chlorine positions, influencing its reactivity and applications.

Uniqueness

The uniqueness of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H14Cl2N4O4S

Molecular Weight

441.3 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(3,4-dichlorophenyl)methanone

InChI

InChI=1S/C17H14Cl2N4O4S/c18-12-5-4-11(10-13(12)19)17(24)22-6-8-23(9-7-22)28(25,26)15-3-1-2-14-16(15)21-27-20-14/h1-5,10H,6-9H2

InChI Key

FZRRAQBPMPYCAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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